molecular formula C8H12F3NO2 B11080989 3-tert-Butyl-5-trifluoromethyl-4,5-dihydro-isoxazol-5-ol

3-tert-Butyl-5-trifluoromethyl-4,5-dihydro-isoxazol-5-ol

Cat. No.: B11080989
M. Wt: 211.18 g/mol
InChI Key: VOMBRBSMTPDXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable compound for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as transition metal-mediated trifluoromethylation reactions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability.

Chemical Reactions Analysis

Types of Reactions

3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, transition metal catalysts, and specific solvents that facilitate the desired transformations . The reaction conditions vary depending on the type of reaction and the desired product.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which in turn affects its pharmacokinetic properties . The compound may interact with various enzymes and receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-5-ISOXAZOLOL stands out due to its specific structural features, including the presence of both the tert-butyl and trifluoromethyl groups. These groups contribute to its unique properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

3-tert-butyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C8H12F3NO2/c1-6(2,3)5-4-7(13,14-12-5)8(9,10)11/h13H,4H2,1-3H3

InChI Key

VOMBRBSMTPDXFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(C1)(C(F)(F)F)O

Origin of Product

United States

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